3-Nitrofluoranthene
Overview
Description
3-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon, which is a derivative of fluoranthene. It is known for its presence in diesel exhaust and some xerographic toners and copies . This compound is an environmental pollutant and has been studied for its mutagenic and carcinogenic properties .
Mechanism of Action
Target of Action
3-Nitrofluoranthene (3-NF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that primarily targets cellular macromolecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of the DNA molecule, affecting its replication and transcription processes .
Mode of Action
The mode of action of 3-NF involves its metabolic activation to electrophilic intermediates . These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts . The presence of these adducts can disrupt the normal structure of the DNA helix, potentially leading to mutations during DNA replication .
Biochemical Pathways
The biochemical pathways affected by 3-NF are primarily related to DNA repair and cell death . The DNA damage caused by 3-NF can activate DNA repair mechanisms in the cell . If the damage is too severe, it can lead to cell death through apoptosis or programmed necrosis . The specific pathway activated can depend on the extent of the DNA damage and the cell’s ability to repair it .
Pharmacokinetics
Like other pahs, it is likely to be metabolized in the body to form reactive intermediates . These intermediates can then interact with cellular macromolecules, leading to their toxic effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NF and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of 3-NF action is DNA damage, which can lead to mutations and cell death . The DNA adducts formed by 3-NF can disrupt the normal structure of the DNA molecule, potentially leading to errors during DNA replication . This can result in mutations, which can contribute to the development of cancer . In addition, severe DNA damage can trigger cell death pathways, leading to apoptosis or programmed necrosis .
Action Environment
3-NF is an environmental pollutant that is formed during the incomplete combustion of organic material . It is present in diesel exhaust and in some xerographic toners and copies . The concentration of 3-NF in the environment can influence its action, efficacy, and stability. Higher concentrations can lead to greater DNA damage and increased risk of adverse effects . Environmental factors such as the presence of other pollutants can also influence the action of 3-NF .
Biochemical Analysis
Biochemical Properties
3-Nitrofluoranthene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . The compound also interacts with various biomolecules, including reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces apoptosis and programmed necrosis in Hepa1c1c7 cells, characterized by DNA damage, lipid droplet accumulation, and activation of cell death pathways . The compound also affects cell signaling pathways, including the activation of checkpoint kinase 1 (CHK1) and H2AX, which are involved in the DNA damage response . Additionally, this compound influences gene expression and cellular metabolism by generating reactive metabolites that can interfere with normal cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . The compound also inhibits or activates various enzymes, including those involved in the detoxification of reactive intermediates . Furthermore, this compound can cause changes in gene expression by forming DNA adducts and inducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also be toxic . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and DNA damage . At higher doses, it can cause significant toxicity, including liver damage, inflammation, and carcinogenesis . Threshold effects have been observed, where certain doses lead to a dramatic increase in adverse effects .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes . These enzymes convert the compound into reactive intermediates that can form DNA adducts and cause mutations . The metabolic pathways also involve the formation of sulfate conjugates, which may help detoxify the compound . The reactive intermediates generated during metabolism can still pose significant risks to cellular health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via passive diffusion . The compound tends to accumulate in lipid-rich tissues, where it can exert its toxic effects . Additionally, this compound can be transported across cell membranes and distributed throughout the body, leading to systemic exposure .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it can form DNA adducts and interfere with gene expression . In the mitochondria, it can induce oxidative stress and disrupt cellular respiration . The compound’s subcellular localization is influenced by various factors, including its chemical properties and interactions with cellular proteins .
Preparation Methods
3-Nitrofluoranthene can be synthesized through the nitration of fluorantheneThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . The compound can be purified by recrystallization from acetic acid or ethyl acetate, or by sublimation under high vacuum .
Chemical Reactions Analysis
3-Nitrofluoranthene undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-aminofluoranthene using reducing agents such as iron powder and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidation products, although specific conditions and products are less commonly documented.
Common reagents used in these reactions include iron powder for reduction and various acids for nitration and substitution reactions. The major products formed from these reactions include 3-aminofluoranthene and other substituted fluoranthene derivatives .
Scientific Research Applications
3-Nitrofluoranthene has several scientific research applications:
Environmental Studies: It is used as a marker for studying air pollution and the impact of diesel exhaust on the environment.
Analytical Chemistry: It is used in the development of analytical methods for detecting nitro-polycyclic aromatic hydrocarbons in environmental samples.
Material Science: The compound’s vibrational spectra have been analyzed using Fourier-transform infrared spectroscopy and density functional theory calculations.
Comparison with Similar Compounds
3-Nitrofluoranthene is similar to other nitro-polycyclic aromatic hydrocarbons, such as:
- 1-Nitropyrene
- 6-Nitrochrysene
- 9-Nitroanthracene
- 2-Nitrofluorene
Compared to these compounds, this compound has a higher mutagenic activity, which correlates with its lower half-wave reduction potential . This makes it a more potent mutagen and a significant compound for studying the effects of nitro-polycyclic aromatic hydrocarbons on human health and the environment .
Properties
IUPAC Name |
3-nitrofluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGQKMEAMSUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074976 | |
Record name | 3-Nitrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold solid; [Acros Organics MSDS] | |
Record name | 3-Nitrofluoranthene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10807 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
892-21-7 | |
Record name | 3-Nitrofluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrofluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 892-21-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrofluoranthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROFLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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